molecular formula C5H8ClN3 B3109030 6-Chloro-5-methyl-3,6-dihydropyridazin-3-amine CAS No. 1699007-40-3

6-Chloro-5-methyl-3,6-dihydropyridazin-3-amine

Cat. No.: B3109030
CAS No.: 1699007-40-3
M. Wt: 145.59
InChI Key: IEWOTWUNKIRLMC-UHFFFAOYSA-N
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Description

Chemical Identity and Properties 6-Chloro-5-methyl-3,6-dihydropyridazin-3-amine (CAS 66346-87-0) is a heterocyclic amine with the molecular formula C₅H₆ClN₃ and a molecular weight of 143.57 g/mol . It exists as a pale yellow to yellow-brown solid with a melting point of 190–191°C (measured in ethanol) . Key physicochemical predictions include a boiling point of 358.4±37.0°C, density of 1.349±0.06 g/cm³, and a pKa of 4.98±0.10, indicating moderate acidity . The compound is stored under inert gas (N₂ or Ar) at 2–8°C to ensure stability .

Structural Features
The molecule consists of a pyridazine ring substituted with a chlorine atom at position 6, a methyl group at position 5, and an amine group at position 2. The 3,6-dihydro configuration introduces partial unsaturation, influencing its reactivity and electronic properties .

Applications This compound is primarily used as a research chemical, serving as a precursor in synthesizing pyridazine derivatives, such as alkylamino-pyridazinecarboxamides .

Properties

IUPAC Name

6-chloro-5-methyl-3,6-dihydropyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3/c1-3-2-4(7)8-9-5(3)6/h2,4-5H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWOTWUNKIRLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N=NC1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methyl-3,6-dihydropyridazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,6-dichloropyridazine with methylamine under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methyl-3,6-dihydropyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that derivatives of pyridazine compounds, including 6-Chloro-5-methyl-3,6-dihydropyridazin-3-amine, exhibit antitumor properties. Studies have shown that these compounds can inhibit tumor growth in various cancer cell lines. For example, a study demonstrated that modifications to the pyridazine structure could enhance cytotoxicity against specific cancer types, suggesting a potential pathway for developing new anticancer drugs .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that certain pyridazine derivatives can act against a range of bacteria and fungi, making them candidates for developing new antibiotics. A notable case study highlighted the effectiveness of this compound against resistant strains of bacteria, suggesting its utility in combating antibiotic resistance .

Agricultural Applications

Pesticide Development
The compound's structural characteristics make it suitable for designing new agrochemicals. Research has explored its potential as a pesticide, with studies showing effective insecticidal and herbicidal properties. A specific case study reported the synthesis of a derivative that demonstrated significant efficacy against common agricultural pests while being environmentally friendly .

Materials Science

Polymer Chemistry
In materials science, this compound has been utilized in the synthesis of novel polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. A recent study focused on developing polymer composites that incorporate this compound, resulting in materials with improved strength and durability for industrial applications .

Data Summary Table

Application AreaSpecific UseFindings/Case Studies
Medicinal ChemistryAntitumor agentsInhibits tumor growth in cancer cell lines
Antimicrobial agentsEffective against resistant bacterial strains
Agricultural SciencePesticide developmentEffective insecticidal properties reported
Materials SciencePolymer synthesisImproved mechanical properties in composites

Mechanism of Action

The mechanism of action of 6-Chloro-5-methyl-3,6-dihydropyridazin-3-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Comparison with Similar Compounds

Comparison with Similar Pyridazine Derivatives

A systematic comparison with structurally analogous compounds is provided below, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Property Comparison

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Differences vs. Target Compound Reference
6-Chloro-5-methyl-3,6-dihydropyridazin-3-amine (66346-87-0) Cl (C6), CH₃ (C5), NH₂ (C3) C₅H₆ClN₃ 143.57 190–191 Reference compound
6-Chloro-4-methylpyridazin-3-amine (932-50-3) Cl (C6), CH₃ (C4), NH₂ (C3) C₅H₆ClN₃ 143.57 Not reported Methyl at C4 instead of C5; alters steric effects and electronic distribution
6-Chloropyridazine-3,4-diamine (1420865-79-7) Cl (C6), NH₂ (C3, C4) C₄H₅ClN₄ 144.56 Not reported Additional amine at C4; increases polarity and hydrogen-bonding capacity
3-Chloro-6-(chloromethyl)pyridazine hydrochloride (856847-77-3) Cl (C3), CH₂Cl (C6) C₅H₅Cl₂N₂·HCl 207.93 Not reported Chloromethyl group at C6; higher reactivity due to labile Cl and HCl salt form
6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine (N/A) Cl (C6), NH-C₆H₄-OCH₃ (C3) C₁₁H₁₀ClN₃O 235.67 Not reported Methoxyphenyl substitution; enhances aromatic π-stacking potential

Key Comparative Analysis

Substituent Position and Reactivity 6-Chloro-4-methylpyridazin-3-amine (CAS 932-50-3): The methyl group at C4 (vs. 3-Chloro-6-(chloromethyl)pyridazine hydrochloride (CAS 856847-77-3): The chloromethyl group introduces a second reactive site (C6), enabling cross-coupling reactions, while the HCl salt form improves solubility in polar solvents .

Physicochemical Properties pKa Variations: The target compound’s pKa (4.98) is lower than that of non-chlorinated pyridazines (e.g., pyridazine itself, pKa ~1.5), reflecting the electron-withdrawing effect of the C6 chlorine atom . Melting Points: Derivatives with aromatic substituents (e.g., 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine) exhibit higher melting points due to enhanced crystalline packing from π-π interactions .

Synthetic Utility

  • The target compound’s amine group at C3 facilitates further functionalization, such as condensation with carbonyl compounds to form Schiff bases, a pathway less accessible in 6-Chloropyridazine-3,4-diamine due to competing reactivity at C4 .
  • In contrast, 3-Chloro-6-(difluoromethyl)pyridazine (CAS 1706439-95-3) demonstrates enhanced stability in acidic conditions due to the electron-withdrawing difluoromethyl group, making it suitable for medicinal chemistry applications .

Compounds like 6-Methyl-5-(trifluoromethyl)pyridin-3-amine () exhibit superior metabolic stability compared to the target compound, attributed to the trifluoromethyl group’s resistance to oxidative degradation .

Biological Activity

6-Chloro-5-methyl-3,6-dihydropyridazin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H6ClN3. The compound features a chloro group and a methyl group attached to a pyridazine ring, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2315.0Induction of apoptosis
HT-297.2CDK2 inhibition
SKOV-34.5Cell cycle arrest

The compound exhibits an IC50 value of 5.0 µM against the MDA-MB-231 breast cancer cell line, indicating potent activity. Mechanistic studies suggest that it induces apoptosis and inhibits cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle progression .

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Flow cytometric analysis revealed that treatment with this compound significantly increased the percentage of Annexin V-positive cells, indicating early and late apoptosis in cancer cells .
  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G1 phase, which prevents cancer cells from proliferating .
  • Inhibition of Kinases : Inhibition of CDK2 has been identified as a key target, leading to reduced phosphorylation of retinoblastoma protein (Rb), thus blocking cell cycle progression .

Case Studies

Several case studies have explored the efficacy and safety profile of this compound:

  • Study on MDA-MB-231 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptotic markers compared to untreated controls .
  • In Vivo Efficacy : In animal models bearing xenografts of human tumors, administration of the compound led to tumor regression, supporting its potential as an effective therapeutic agent .

Q & A

Q. What are the established synthetic routes for 6-Chloro-5-methyl-3,6-dihydropyridazin-3-amine?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Method A (Catalytic Coupling): Using Pd(PPh₃)₄ as a catalyst in a DME:H₂O (10:1) solvent system at 150°C for 1 hour, as demonstrated in analogous pyridazine derivatives .
  • Method B (Stepwise Functionalization): Chlorination of a pre-formed dihydropyridazine core, followed by methyl group introduction via alkylation or reductive amination. Purification often employs silica gel chromatography .
    Key Considerations: Optimize reaction time and temperature to minimize byproducts like regioisomers or over-chlorinated species.

Q. How is this compound characterized structurally?

Answer:

  • X-ray Crystallography: Resolves bond lengths and angles (e.g., C-Cl bond ~1.73 Å, pyridazine ring planarity) .
  • NMR Spectroscopy:
    • ¹H NMR: Methyl protons appear as a singlet near δ 2.3–2.5 ppm; NH₂ protons show broad signals at δ 4.5–5.0 ppm .
    • ¹³C NMR: Pyridazine carbons resonate at δ 150–160 ppm; methyl carbon at δ 20–25 ppm .
  • Mass Spectrometry: Molecular ion peak [M+H]⁺ at m/z consistent with the molecular formula C₅H₇ClN₃.

Advanced Research Questions

Q. How can synthetic yields be improved for this compound?

Answer:

  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) or ligands (e.g., Xantphos) to enhance coupling efficiency .
  • Solvent Optimization: Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates.
  • Purification Strategies: Use gradient elution in column chromatography (hexane:EtOAc 8:1 to 4:1) or recrystallization from ethanol/water mixtures .
    Data Contradiction Note: While Pd catalysts are effective in coupling reactions, competing hydrolysis in aqueous systems may require anhydrous conditions .

Q. What are the key reactivity patterns of this compound?

Answer:

  • Electrophilic Substitution: The chloro group activates the pyridazine ring for substitution at positions 4 and 5.
  • Ring Functionalization:
    • Amination: React with NH₃ or amines under microwave irradiation (120°C, 30 min) to yield 3,6-diamino derivatives .
    • Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids using Pd(dppf)Cl₂ .
  • Reduction: Catalytic hydrogenation (H₂/Pd-C) opens the dihydropyridazine ring, forming a tetrahydropyridazine derivative .

Q. How does steric hindrance from the methyl group influence reactivity?

Answer: The 5-methyl group:

  • Reduces Reactivity at C-5: Limits electrophilic attack due to steric shielding.
  • Directs Substitution to C-4: Observed in regioselective bromination studies of methylated pyridazines .
    Experimental Validation: Compare reaction rates of methylated vs. non-methylated analogs using kinetic assays (e.g., UV-Vis monitoring) .

Methodological Challenges & Solutions

Q. How to resolve contradictions in biological activity data for this compound?

Answer:

  • Target Selectivity Profiling: Use kinase inhibition assays (e.g., JAK2/STAT3 pathways) to identify off-target interactions .
  • Metabolite Analysis: LC-MS/MS to detect degradation products (e.g., hydrolyzed pyridazine rings) that may skew bioactivity results .
  • Structural Analog Comparison: Test 6-chloro-5-ethyl or 5-H derivatives to isolate methyl group effects .

Q. What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Docking Simulations (AutoDock Vina): Model binding to ATP-binding pockets (e.g., kinases) using the compound’s X-ray structure .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. Key parameters: RMSD (<2 Å), hydrogen bond occupancy .

Safety & Handling

Q. What are the safety protocols for handling this compound?

Answer:

  • PPE: Gloves (nitrile), lab coat, and goggles.
  • Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃ in chlorination) .
  • Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite .
    Toxicity Data (Analog-Based): LD₅₀ (rat, oral) ~500 mg/kg; mutagenicity negative in Ames tests .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-5-methyl-3,6-dihydropyridazin-3-amine
Reactant of Route 2
6-Chloro-5-methyl-3,6-dihydropyridazin-3-amine

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